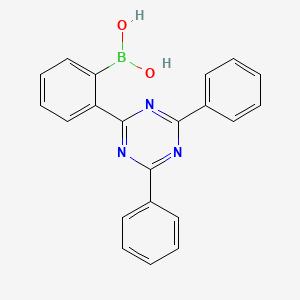
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid is a chemical compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4,6-diphenyl-1,3,5-triazine moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the reaction of cyanuric chloride with phenylmagnesium bromide, resulting in 4,6-diphenyl-1,3,5-triazine.
Borylation Reaction: The phenylboronic acid moiety is introduced through a borylation reaction. This can be achieved by reacting 4,6-diphenyl-1,3,5-triazine with phenylboronic acid under suitable conditions, such as the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the triazine moiety to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Phenol derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug development. The compound can interact with molecular targets such as proteasomes, leading to the inhibition of their activity and potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(methoxy)phenol
Uniqueness
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic acid is unique due to its combination of a boronic acid group and a triazine moiety. This structure imparts specific reactivity and stability, making it valuable in various chemical and biological applications. Compared to similar compounds, it offers distinct advantages in terms of its ability to form reversible covalent bonds and its potential therapeutic applications.
属性
分子式 |
C21H16BN3O2 |
|---|---|
分子量 |
353.2 g/mol |
IUPAC 名称 |
[2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C21H16BN3O2/c26-22(27)18-14-8-7-13-17(18)21-24-19(15-9-3-1-4-10-15)23-20(25-21)16-11-5-2-6-12-16/h1-14,26-27H |
InChI 键 |
JBIZULNJEBTYOY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
![4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)





![8-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13704829.png)



![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)

